molecular formula C25H26O5 B11149217 ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate

ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate

Cat. No.: B11149217
M. Wt: 406.5 g/mol
InChI Key: XCIXDJZYGZDOMS-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Substitution Reactions: The chromen-2-one core is then subjected to various substitution reactions to introduce the 4,8-dimethyl groups. This can be done using methylating agents like methyl iodide in the presence of a strong base.

    Esterification: The propanoate ester group is introduced through an esterification reaction, typically using ethyl bromoacetate and a base like potassium carbonate.

    Phenylpropenyl Ether Formation: The final step involves the formation of the phenylpropenyl ether group. This is achieved by reacting the intermediate with cinnamyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate can undergo oxidation reactions, particularly at the phenylpropenyl ether group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the carbonyl groups to form alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The chromen-2-one core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles into the chromen-2-one core.

Scientific Research Applications

Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its chromen-2-one core.

Mechanism of Action

The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate can be compared with other chromen-2-one derivatives:

    Ethyl 3-(4,8-dimethyl-2-oxo-7-{2H-tetrazol-5-ylmethoxy}-2H-chromen-3-yl)propanoate: Similar structure but with a tetrazole group instead of the phenylpropenyl ether group.

    Ethyl 3-(4,8-dimethyl-2-oxo-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2H-chromen-3-yl)propanoate: Contains a tert-butyl ether group, leading to different chemical properties.

    Ethyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate

InChI

InChI=1S/C25H26O5/c1-4-28-23(26)15-13-21-17(2)20-12-14-22(18(3)24(20)30-25(21)27)29-16-8-11-19-9-6-5-7-10-19/h5-12,14H,4,13,15-16H2,1-3H3/b11-8+

InChI Key

XCIXDJZYGZDOMS-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC/C=C/C3=CC=CC=C3)C)OC1=O)C

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC=CC3=CC=CC=C3)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.